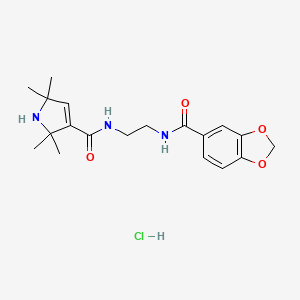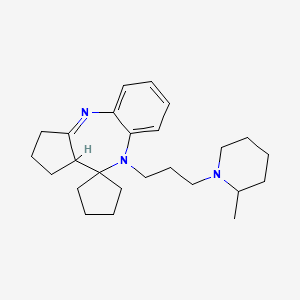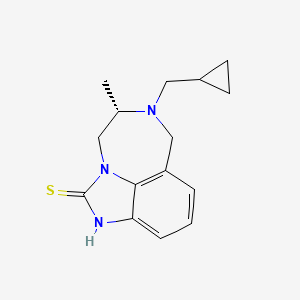
1,1'-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a sulphonyl phenyl group. It is commonly used in research due to its specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves multiple steps The initial step typically includes the preparation of the 2,6-dimethoxypyrimidine derivative, followed by its reaction with a sulphonyl chloride derivative to introduce the sulphonyl group
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels required for research applications.
化学反应分析
Types of Reactions
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
科学研究应用
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity and modulation of protein-protein interactions, which are crucial for its biological effects.
相似化合物的比较
Similar Compounds
- 2,6-Dimethoxypyrimidine derivatives
- Sulphonyl phenyl imino compounds
- Ethanesulphonic acid derivatives
Uniqueness
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various scientific fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
85926-98-3 |
|---|---|
分子式 |
C16H22N4Na3O10S3+3 |
分子量 |
595.5 g/mol |
IUPAC 名称 |
trisodium;1-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]-N-(1-sulfoethyl)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C16H22N4O10S3.3Na/c1-10(32(23,24)25)20(11(2)33(26,27)28)12-5-7-13(8-6-12)31(21,22)19-14-9-15(29-3)18-16(17-14)30-4;;;/h5-11H,1-4H3,(H,17,18,19)(H,23,24,25)(H,26,27,28);;;/q;3*+1 |
InChI 键 |
UBGSUWXUCXWQDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(N(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)C(C)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



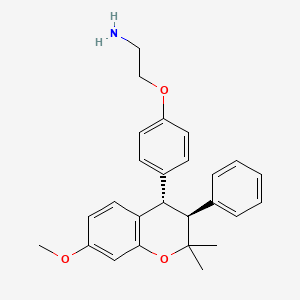


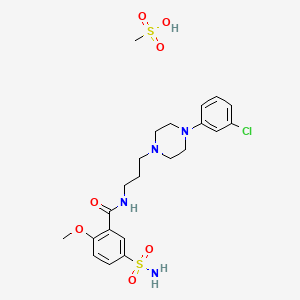
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)

